molecular formula C21H20BrNO B14367022 2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide CAS No. 90299-07-3

2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide

Cat. No.: B14367022
CAS No.: 90299-07-3
M. Wt: 382.3 g/mol
InChI Key: LIEZUAVVTVNERL-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is an organic compound that features a bromophenyl group and a naphthyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide typically involves the following steps:

    Bromination: The starting material, 2-phenylacetic acid, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.

    Amidation: The brominated intermediate is then reacted with 2-(naphthalen-2-yl)propan-2-amine under appropriate conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl and naphthyl groups can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)propan-2-ol: Shares the bromophenyl group but differs in the presence of a hydroxyl group instead of the acetamide linkage.

    2-(2-Bromophenyl)naphthalene: Similar aromatic structure but lacks the acetamide linkage.

Uniqueness

2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is unique due to its combination of the bromophenyl and naphthyl groups connected via an acetamide linkage. This structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry.

Properties

CAS No.

90299-07-3

Molecular Formula

C21H20BrNO

Molecular Weight

382.3 g/mol

IUPAC Name

2-(2-bromophenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide

InChI

InChI=1S/C21H20BrNO/c1-21(2,18-12-11-15-7-3-4-8-16(15)13-18)23-20(24)14-17-9-5-6-10-19(17)22/h3-13H,14H2,1-2H3,(H,23,24)

InChI Key

LIEZUAVVTVNERL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3Br

Origin of Product

United States

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